molecular formula C11H24ClNO B1440729 3-(2-Butoxyethyl)piperidine hydrochloride CAS No. 1219949-07-1

3-(2-Butoxyethyl)piperidine hydrochloride

Cat. No. B1440729
CAS RN: 1219949-07-1
M. Wt: 221.77 g/mol
InChI Key: ATOWAUVQCVWESV-UHFFFAOYSA-N
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Description

“3-(2-Butoxyethyl)piperidine hydrochloride” is a chemical compound with the molecular formula C11H24ClNO . It is a derivative of piperidine, which is a six-membered ring with five carbon atoms and one nitrogen atom .


Synthesis Analysis

Piperidine derivatives are synthesized through various intra- and intermolecular reactions . The primary production of piperidine involves the reaction of pentanenitrile with hydrogen in a process known as catalytic hydrogenation . Piperidine can also be synthesized from pyridine through a reduction process .


Molecular Structure Analysis

The molecular structure of “3-(2-Butoxyethyl)piperidine hydrochloride” consists of a piperidine ring attached to a butoxyethyl group . The InChI code for this compound is 1S/C11H23NO.ClH/c1-2-3-9-13-10-7-11-6-4-5-8-12-11;/h11-12H,2-10H2,1H3;1H .


Physical And Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor . It is miscible with water and many organic solvents, indicating its highly polar nature . The molecular weight of “3-(2-Butoxyethyl)piperidine hydrochloride” is 221.77 .

Scientific Research Applications

Life Science: Drug Design and Synthesis

3-(2-Butoxyethyl)piperidine hydrochloride: is a piperidine derivative, which is a crucial building block in drug design . Piperidine rings are found in many pharmaceuticals due to their ability to interact with biological targets. This compound can be used to synthesize novel drugs with potential therapeutic applications.

Material Science: Advanced Material Development

In material science, 3-(2-Butoxyethyl)piperidine hydrochloride can contribute to the development of new materials with unique properties. Its structural flexibility allows it to be incorporated into polymers or coatings that require specific characteristics such as increased durability or chemical resistance .

Chemical Synthesis: Chiral Optimization

This compound plays a significant role in chiral optimization, which is essential for creating substances with desired stereochemistry. Chiral compounds have vast applications in pharmaceuticals, and 3-(2-Butoxyethyl)piperidine hydrochloride can be used as a starting material for synthesizing these optically active molecules .

Chromatography: Stationary Phase Development

In chromatography, 3-(2-Butoxyethyl)piperidine hydrochloride can be used to modify the stationary phase. Its structure could potentially improve the separation of enantiomers, thus enhancing the resolution of chiral compounds during analysis .

Analytical Science: Analytical Reagent

Due to its reactivity and structural features, 3-(2-Butoxyethyl)piperidine hydrochloride can serve as an analytical reagent. It may be used in developing assays or chemical tests to detect or quantify other substances .

Pharmacological Applications: Anticancer Research

Piperidine derivatives, including 3-(2-Butoxyethyl)piperidine hydrochloride , have shown promise in anticancer research. They can be part of the synthesis of compounds that exhibit antiproliferative and antimetastatic effects on cancer cells .

Pharmacological Applications: Neurological Disorders

Compounds with a piperidine structure are often explored for their potential effects on neurological disorders3-(2-Butoxyethyl)piperidine hydrochloride could be used to create molecules that target neuroreceptors or enzymes involved in diseases like Alzheimer’s or Parkinson’s .

Pharmacological Applications: Antimicrobial Agents

The structural adaptability of 3-(2-Butoxyethyl)piperidine hydrochloride makes it a candidate for developing new antimicrobial agents. Its incorporation into molecules could lead to treatments for bacterial, viral, or fungal infections .

Safety and Hazards

Piperidine is a corrosive substance and can cause severe burns and eye damage . The vapors of piperidine can cause respiratory irritation . Therefore, when working with piperidine, it’s essential to use appropriate personal protective equipment, including gloves and eye protection .

Future Directions

Piperidine and its derivatives are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

properties

IUPAC Name

3-(2-butoxyethyl)piperidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO.ClH/c1-2-3-8-13-9-6-11-5-4-7-12-10-11;/h11-12H,2-10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATOWAUVQCVWESV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOCCC1CCCNC1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.77 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-Butoxyethyl)piperidine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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